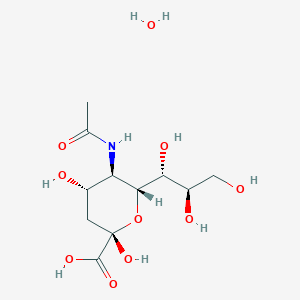

(-)-N-Acetylneuraminic acid

Description

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9.H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);1H2/t5-,6+,7+,8+,9+,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBNZJVMKXMVFR-BKSOAOGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of (-)-N-Acetylneuraminic Acid in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, plays a critical and multifaceted role in orchestrating cellular communication.[1][2] Traditionally viewed as a terminal monosaccharide on glycoconjugates, emerging evidence has solidified its position as a key modulator of a diverse array of cell signaling pathways that govern processes from immune responses to cancer progression.[3][4] This technical guide provides an in-depth exploration of the mechanisms by which Neu5Ac, primarily through its incorporation into gangliosides and glycoproteins, influences cell signaling, with a focus on its interactions with Receptor Tyrosine Kinases (RTKs) and Siglec (Sialic acid-binding immunoglobulin-like lectin) receptors.

Core Concepts in Neu5Ac-Mediated Signaling

The signaling functions of Neu5Ac are predominantly realized when it is incorporated as the terminal sugar on the glycan chains of glycoproteins and glycolipids.[5] These sialoglycoconjugates, strategically positioned on the cell surface, act as recognition sites and modulators for various signaling receptors. Two major pathways dominate the landscape of Neu5Ac-mediated cell signaling:

-

Modulation of Receptor Tyrosine Kinase (RTK) Activity: Gangliosides, which are glycosphingolipids containing one or more sialic acid residues, are integral components of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[6] Within these rafts, gangliosides can directly or indirectly interact with RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby influencing their dimerization, autophosphorylation, and downstream signaling cascades. The density and composition of gangliosides, and by extension the presentation of Neu5Ac, can either potentiate or attenuate RTK signaling, depending on the specific receptor and cellular context.[7][8]

-

Engagement of Siglec Receptors: Siglecs are a family of I-type lectins expressed predominantly on hematopoietic cells that recognize and bind to sialic acid-containing ligands.[9] This interaction is a crucial mechanism for self-recognition and the regulation of immune responses. Most Siglecs possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon binding to sialoglycoconjugates on opposing cells (trans interaction) or on the same cell surface (cis interaction), these ITIMs become phosphorylated and recruit phosphatases like SHP-1 and SHP-2, leading to the dampening of immune cell activation.[10] Conversely, some Siglecs lack ITIMs and can associate with activating adaptor proteins. The binding affinity and specificity of Siglecs for different sialoside linkages and underlying glycan structures fine-tune the cellular response.

Quantitative Data on Neu5Ac-Receptor Interactions

The precise regulation of cell signaling by Neu5Ac is underscored by the specific binding affinities and kinetic parameters of the involved molecules.

Table 1: Binding Affinities of Neu5Ac-Containing Ligands to Siglec Receptors

| Siglec Receptor | Ligand | Binding Affinity (Kd or Ki) | Method |

| Siglec-9 | MTTCNeu5Ac (modified) | 9.6 ± 0.8 μM (Kd) | Isothermal Titration Calorimetry (ITC) |

| Siglec-9 | BTCNeu5Ac (modified) | 19.5 ± 1.3 μM (Kd) | Isothermal Titration Calorimetry (ITC) |

| Siglec-9 | BTCNeu5Ac (modified) | 34 ± 1 μM (Ki) | NMR Displacement Assay |

| Siglec-8 | NSANeu5Ac (high-affinity analogue) | 2.37 ± 0.67 μM (Kd) | NMR Spectroscopy |

| CD22 (Siglec-2) | Neu5Acα2-6LacNAc | 50 - 200 μM | Not specified |

Data compiled from multiple sources.[5][11][12][13][14]

Table 2: Kinetic Parameters of Human Sialyltransferases (STs)

| Enzyme | Acceptor Substrate | KM (Acceptor) (μM) | Donor Substrate | KM (Donor) (μM) | kcat (s-1) |

| hST3Gal1 | Gal-β-1,3-GalNAc-α-O-Bn | 26 | CMP-Neu5Ac | 98 | 0.13 |

| hST3Gal1-5x (mutant) | Gal-β-1,3-GalNAc-α-O-Bn | 31 | CMP-Neu5Ac | 110 | 0.13 |

| pST3Gal1 (porcine) | Gal-β-1,3-GalNAc-α-O-Bn | 70 | CMP-Neu5Ac | 100 | 0.16 |

| hST6Gal1 | LacNAc | Not determined | CMP-Neu5Ac | 60 | 0.02 |

This table presents a selection of kinetic parameters for human sialyltransferases, the enzymes responsible for adding Neu5Ac to glycan chains.[15]

Table 3: Kinetic Parameters of Human Neuraminidases (NEUs)

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| NEU1 | 4-MU-Neu5Ac | 0.12 | 1.8 | 15 |

| NEU2 | 4-MU-Neu5Ac | 0.45 | 11.2 | 24.9 |

| NEU3 | 4-MU-Neu5Ac | 0.23 | 0.04 | 0.17 |

| NEU4 | 4-MU-Neu5Ac | 0.18 | 0.13 | 0.72 |

This table shows the kinetic parameters for human neuraminidases, the enzymes that cleave Neu5Ac from glycoconjugates, with the artificial substrate 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-Neu5Ac).[16]

Key Signaling Pathways Involving Neu5Ac

Siglec-Mediated Inhibitory Signaling

The canonical Siglec signaling pathway serves as a crucial mechanism for immune homeostasis.

Caption: Siglec-mediated inhibitory signaling pathway.

This pathway is initiated by the binding of a Neu5Ac-terminated glycan on a target cell to a Siglec receptor on an immune cell. This engagement leads to the phosphorylation of the ITIM domain in the cytoplasmic tail of the Siglec. Subsequently, the phosphatases SHP-1 and/or SHP-2 are recruited to the phosphorylated ITIM, where they become activated and dephosphorylate key downstream signaling molecules, ultimately leading to the inhibition of immune cell activation.

Ganglioside-Modulated RTK Signaling

Gangliosides within lipid rafts can significantly influence the signaling output of RTKs like the EGFR.

Caption: Modulation of EGFR signaling by gangliosides.

The binding of a ligand, such as EGF, to the EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for adaptor proteins that activate downstream signaling pathways like the MAPK and PI3K/Akt pathways, leading to cellular responses such as proliferation and survival.[17] Gangliosides, through direct or indirect interactions, can modulate the conformation and clustering of EGFR within the lipid raft, thereby influencing its dimerization and phosphorylation efficiency. High concentrations of certain gangliosides have been shown to suppress EGFR phosphorylation.[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of Siglec Ligand Binding by Flow Cytometry

This protocol provides a method for the semi-quantitative analysis of Siglec ligands on the cell surface using recombinant Siglec-Fc fusion proteins.[18][19]

Materials:

-

Target cells

-

Recombinant Siglec-Fc fusion protein

-

Fc receptor blocking reagent

-

Fluorescently labeled anti-human IgG Fc antibody

-

Sialidase (e.g., from Arthrobacter ureafaciens)

-

Staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash target cells. Resuspend cells in staining buffer to a concentration of 1 x 106 cells/mL.

-

Fc Receptor Blocking: Incubate cells with an Fc receptor blocking reagent for 15 minutes on ice to prevent non-specific binding of the Siglec-Fc protein.

-

Siglec-Fc Staining: a. Prepare a pre-complex of the Siglec-Fc fusion protein and the fluorescently labeled anti-human IgG Fc antibody by incubating them together in staining buffer for 30 minutes on ice. b. Add the pre-complexed staining reagent to the cell suspension. c. Incubate for 30-60 minutes on ice in the dark.

-

Washing: Wash the cells twice with cold staining buffer to remove unbound antibodies.

-

Flow Cytometry Analysis: Resuspend the cells in staining buffer and analyze on a flow cytometer.

-

Sialidase Control (for specificity): a. As a negative control, treat a separate aliquot of cells with sialidase (e.g., 50 mU/mL in PBS) for 1 hour at 37°C to remove sialic acids. b. Wash the sialidase-treated cells and proceed with the staining protocol as described above. A significant reduction in fluorescence intensity compared to untreated cells confirms the sialic acid-dependent binding of the Siglec.

Caption: Experimental workflow for flow cytometry-based Siglec ligand detection.

Protocol 2: Analysis of RTK Phosphorylation by Western Blot

This protocol details the detection of changes in RTK phosphorylation in response to stimuli, which can be modulated by the cellular sialylation status.[20][21]

Materials:

-

Cell culture reagents

-

Stimulants (e.g., EGF) and/or inhibitors

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific RTK and total RTK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with stimulants or inhibitors for the appropriate time.

-

Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells on ice with lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. c. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody specific for the phosphorylated form of the RTK of interest overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) RTK to normalize for protein loading.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and Inhibition Assays for Siglecs | Springer Nature Experiments [experiments.springernature.com]

- 5. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Feedback Regulation of RTK Signaling in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of sialylation on EGFR phosphorylation and resistance to tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contribution of vascular endothelial growth factor receptor-2 sialylation to the process of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Siglec Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recombinant sugar binding proteins and their functional analysis: Siglec-7 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Unraveling Molecular Recognition of Glycan Ligands by Siglec-9 via NMR Spectroscopy and Molecular Dynamics Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CD22 (Siglec-2) - Glycopedia [glycopedia.eu]

- 15. Expression of Functional Human Sialyltransferases ST3Gal1 and ST6Gal1 in Escherichia coli | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Reactome | Signaling by Receptor Tyrosine Kinases [reactome.org]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Analysis of Siglec Ligands by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Pivotal Role of N-Acetylneuraminic Acid in Brain Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in the human brain, is a critical modulator of neural function, influencing a spectrum of biological processes from neurodevelopment to synaptic plasticity and neuroinflammation.[1][2] As a terminal monosaccharide on glycoproteins and glycolipids, particularly gangliosides, Neu5Ac plays a crucial role in cell-cell recognition, signal transduction, and maintaining the structural integrity of the neuronal membrane.[3][4] This technical guide provides an in-depth exploration of the multifaceted biological functions of Neu5Ac in the brain. It summarizes key quantitative data, details essential experimental protocols for its study, and visualizes complex signaling pathways, offering a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction

The brain has the highest concentration of sialic acids in the body, with N-acetylneuraminic acid (Neu5Ac) being the predominant form.[3][5] These nine-carbon acidic sugars are strategically positioned at the outermost ends of glycan chains on cell surfaces, where they mediate a vast array of cellular interactions.[2] In the nervous system, Neu5Ac is integral to the structure of gangliosides, which constitute a significant portion of the lipid content in neuronal membranes and are vital for neuronal growth, synaptic function, and myelination.[1][6] Furthermore, polymers of Neu5Ac, known as polysialic acid (PSA), attached to the Neural Cell Adhesion Molecule (NCAM), are key regulators of synaptic plasticity and neuronal remodeling.[7][8] Dysregulation of Neu5Ac metabolism and sialylation has been implicated in various neurological and neurodegenerative disorders, highlighting its importance in maintaining brain health.[9][10]

Quantitative Analysis of N-Acetylneuraminic Acid and its Derivatives in the Brain

The concentration and distribution of Neu5Ac and its conjugates, such as gangliosides and polysialic acid, vary significantly across different brain regions and change with development, aging, and in pathological conditions.

Table 1: Concentration of Ganglioside-Bound Sialic Acid in Human Brain

| Brain Region/Condition | Ganglioside-Bound Sialic Acid Concentration | Reference |

| Fetal Brain (10-22 gestational weeks) | ~1 µmol/g fresh tissue weight | [11] |

| Adult Brain (25 years) | 1070 µg/g fresh tissue | [12] |

| Adult Brain (85 years) | 380 µg/g fresh tissue | [12] |

| Human Cerebellar Gray Matter | 3x higher than cerebellar white matter | [3] |

| Human Brain (general) | 10- to 30-fold more gangliosides than other tissues | [1] |

Table 2: Relative Abundance of Major Gangliosides in the Adult Human Brain

| Ganglioside | Relative Abundance (% of total ganglioside mass) | Reference |

| GM1 | >90% (combined with GD1a, GD1b, GT1b) | [1] |

| GD1a | >90% (combined with GM1, GD1b, GT1b) | [1] |

| GD1b | >90% (combined with GM1, GD1a, GT1b) | [1] |

| GT1b | >90% (combined with GM1, GD1a, GD1b) | [1] |

Table 3: N-Acetylneuraminic Acid Levels in Cerebrospinal Fluid (CSF) in Neurological Disease

| Condition | Change in CSF Neu5Ac Levels | Reference |

| Normal Pressure Hydrocephalus (NPH) | Decreased | [9][10] |

| Alzheimer's Disease | Potential alterations in free glycans containing Neu5Ac | [13] |

Core Biological Functions of N-Acetylneuraminic Acid in the Brain

Neurodevelopment

Neu5Ac is indispensable for normal brain development.[1] It is a crucial component of gangliosides that support neuronal growth, differentiation, and migration.[3][6] High concentrations of Neu5Ac are found in the fetal brain, underscoring its importance during this critical period.[1][11] Polysialic acid (PSA), a polymer of Neu5Ac, attached to the Neural Cell Adhesion Molecule (NCAM), facilitates the migration of neuronal precursors and the formation of neural circuits.[14]

Synaptic Plasticity and Learning

PSA-NCAM is a key regulator of synaptic plasticity, the cellular mechanism underlying learning and memory.[7][8] The large, negatively charged PSA chains increase the intercellular space, reducing cell-cell adhesion and allowing for structural rearrangements at the synapse.[8] This modulation of cell adhesion is critical for processes like long-term potentiation (LTP) and long-term depression (LTD).[7]

Neuroinflammation and Immune Regulation

Sialic acids on the surface of neurons and microglia play a crucial role in regulating neuroinflammation.[6] They serve as ligands for Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on immune cells, including microglia.[10] The interaction between sialic acids and Siglecs helps to maintain microglia in a quiescent state, preventing excessive inflammation.[6] Desialylation, the removal of sialic acids by neuraminidases, can lead to microglial activation and neuroinflammation.[6]

Key Signaling Pathways Involving N-Acetylneuraminic Acid

Polysialic Acid-NCAM and NMDA Receptor Signaling

PSA-NCAM modulates synaptic plasticity in part by regulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for learning and memory.

Caption: PSA-NCAM regulation of NMDA receptor signaling.

Sialic Acid-Siglec Axis in Microglial Regulation

The interaction between sialic acids on neuronal surfaces and Siglec receptors on microglia is a key mechanism for maintaining immune homeostasis in the brain.

Caption: The Sialic Acid-Siglec signaling axis in microglia.

Experimental Protocols

Quantification of Total Sialic Acid in Brain Tissue

This protocol outlines a common method for the quantification of total Neu5Ac using 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization followed by HPLC analysis.[4][15]

Workflow:

References

- 1. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preferential Accumulation of 14C-N-Glycolylneuraminic Acid over 14C-N-Acetylneuraminic Acid in the Rat Brain after Tail Vein Injection | PLOS One [journals.plos.org]

- 3. Sialic Acid Content of the Brain | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 4. Combinational Analyses with Multiple Methods Reveal the Existence of Several Forms of Polysialylated Neural Cell Adhesion Molecule in Mouse Developing Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why Is N-Glycolylneuraminic Acid Rare in the Vertebrate Brain? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. Increasing brain N‐acetylneuraminic acid alleviates hydrocephalus‐induced neurological deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increasing brain N-acetylneuraminic acid alleviates hydrocephalus-induced neurological deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gangliosides in human fetal brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Changes in the concentration and composition of human brain gangliosides with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Cerebrospinal Fluid Free-Glycans Hex1 and HexNAc1Hex1Neu5Ac1 as Potential Biomarkers of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Sialometabolism in Brain Health and Alzheimer’s Disease [frontiersin.org]

- 15. Comparative Studies of Polysialic Acids Derived from Five Different Vertebrate Brains [mdpi.com]

The Pivotal Interaction: (-)-N-Acetylneuraminic Acid as the Gateway for Influenza Virus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses, the etiological agents of seasonal epidemics and occasional devastating pandemics, initiate infection through a critical interaction with host cell surface glycans. At the heart of this interaction lies (-)-N-Acetylneuraminic acid (Neu5Ac), the most common form of sialic acid, which serves as the primary receptor for the viral surface glycoprotein, hemagglutinin (HA). The specificity of this binding event is a major determinant of the virus's host range and transmissibility. This technical guide provides a comprehensive overview of the role of Neu5Ac as the influenza virus receptor, detailing the molecular basis of the interaction, key experimental methodologies for its study, and quantitative data to inform research and therapeutic development.

The influenza virus HA protein is a trimer, with each monomer containing a globular head domain that houses the receptor-binding site (RBS)[1][2]. This site is a shallow pocket composed of highly conserved amino acid residues that form a network of hydrogen bonds and van der Waals contacts with the Neu5Ac moiety of host cell glycoproteins and glycolipids[1][2][3].

A crucial factor governing host specificity is the linkage of Neu5Ac to the penultimate galactose (Gal) residue of the glycan chain. Avian influenza viruses preferentially bind to Neu5Ac linked to galactose via an α2,3-linkage, which is abundant in the gastrointestinal tract of birds[4][5]. In contrast, human-adapted influenza viruses show a preference for Neu5Ac with an α2,6-linkage to galactose, a linkage that is prevalent on epithelial cells of the human upper respiratory tract[4][5][6]. This difference in receptor-binding preference is a significant barrier to the cross-species transmission of avian influenza viruses to humans[7]. Mutations in the HA protein that switch the binding preference from α2,3 to α2,6 are considered a critical step in the adaptation of avian viruses to mammals, potentially leading to pandemic strains[7][8].

Quantitative Data on Hemagglutinin-(-)-N-Acetylneuraminic Acid Interaction

The affinity of the influenza hemagglutinin for its sialic acid receptor is a key parameter in understanding viral attachment and infectivity. This interaction is characterized by a relatively low affinity for a single sialic acid molecule, with dissociation constants (Kd) typically in the millimolar range[3][9]. However, the avidity of the virus for the host cell surface is significantly enhanced through multivalent interactions, where multiple HA trimers on the virion surface bind simultaneously to numerous sialic acid residues on the cell membrane[9][10].

Table 1: Binding Affinities (Kd) of Influenza Hemagglutinin for Sialic Acid Analogs

| Influenza Virus Strain/HA Subtype | Sialic Acid Analog | Linkage | Method | Dissociation Constant (Kd) | Reference |

| Human H3 HA | α2,6-sialyllactose | α2,6 | NMR | 2.1 mM | [3] |

| Human H3 HA | α2,3-sialyllactose | α2,3 | NMR | 3.2 mM | [3] |

| A(H1N1)pdm09 (D222 variants) | Neu5Acα2-6Galβ1-4GlcNAc-PAA | α2,6 | Solid-phase binding assay | Lower affinity | [11] |

| A(H1N1)pdm09 (G222 variants) | Neu5Acα2-3Galβ1-4Glc-PAA | α2,3 | Solid-phase binding assay | Greater affinity | [11] |

| A(H1N1)pdm09 (E/N222 variants) | Neu5Acα2-6Galβ1-4GlcNAc-PAA | α2,6 | Solid-phase binding assay | Greater affinity | [11] |

| H4N6 (rgONT/99, L226) | SAα2,6Gal (2,6SLN) | α2,6 | Solid-phase binding assay | Higher affinity (Lower ≈Kd) | [12] |

| H4N6 (rgONT/99, L226) | SAα2,3Gal (2,3SLN) | α2,3 | Solid-phase binding assay | Lower affinity (Higher ≈Kd) | [12] |

| H4N6 (Q226) | SAα2,6Gal (2,6SLN) | α2,6 | Solid-phase binding assay | Lower affinity (Higher ≈Kd) | [12] |

| H7N9 (tHA) | α2,3 SA receptor | α2,3 | Surface Plasmon Resonance | 35.3 nM | [13] |

| H7N9 (tHA) | α2,6 SA receptor | α2,6 | Surface Plasmon Resonance | 35.7 µM | [13] |

Table 2: Structural Details of the Hemagglutinin-(-)-N-Acetylneuraminic Acid Interaction from X-ray Crystallography

| PDB ID | Influenza Strain/HA Subtype | Ligand | Resolution (Å) | Key Interacting HA Residues with Neu5Ac | Key Interactions | Reference |

| 1HGG | A/Japan/305/57 (H2) | α2,3-sialyllactose | 2.90 | Tyr-98, Gly-135, Ser-136, Asn-137, Trp-153, His-183, Glu-190, Ser-228 | Hydrogen bonds and van der Waals contacts | [14] |

| 3UBE | A/California/04/2009 (H1N1) | LSTc (α2,6) | 2.15 | Asp190, Asp225 | Hydrogen bonds with Gal-2 and GlcNAc-3 | [15][16] |

| 4BSD | Human H7N9 | 3'-SLN (α2,3) | 2.40 | Gln-226 | Hydrogen bond with 4-OH of Gal-2 | [7][17] |

| 1HGI | Not Specified | Sialic acid analogs | Not Specified | Tyr-98, Gly-135, Ser-136, Trp-153, Leu-194 | Conserved contacts | [18][19] |

| 2BAT | Not Specified | Sialic acid | Not Specified | Asp-151 | Hydrogen-bonding distance to glycosidic oxygen | [20] |

Signaling Pathways and Experimental Workflows

The binding of influenza virus to Neu5Ac-containing receptors does not trigger a classical intracellular signaling cascade for viral entry. Instead, it initiates a process of receptor-mediated endocytosis, where the virus particle is engulfed into an endosome. The subsequent drop in pH within the endosome induces a conformational change in the HA protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral genome into the cytoplasm.

References

- 1. Analysis of Influenza Virus Hemagglutinin Receptor Binding Mutants with Limited Receptor Recognition Properties and Conditional Replication Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Hemagglutinin and Neuraminidase Membrane Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Effects of Receptor Binding Specificity of Avian Influenza Virus on the Human Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Host Sialic Acid Receptors Structure on the Host Specificity of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of Influenza haemagglutinin receptor binding as it relates to pandemic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced human receptor binding by H5 haemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Avian Influenza H5N1 Virus That Binds to a Human-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evolution of the receptor binding properties of the influenza A(H3N2) hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influenza A Virus Hemagglutinin–Neuraminidase–Receptor Balance: Preserving Virus Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early Alterations of the Receptor-Binding Properties of H1, H2, and H3 Avian Influenza Virus Hemagglutinins after Their Introduction into Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for receptor specificity of influenza B virus hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor Specificity of Influenza A H3N2 Viruses Isolated in Mammalian Cells and Embryonated Chicken Eggs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Structural Characterization of the Hemagglutinin Receptor Specificity from the 2009 H1N1 Influenza Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. wwPDB: pdb_00001hgi [wwpdb.org]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

The Dawn of Sialobiology: A Technical History of Sialic Acid Discovery and Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids, a family of over 50 nine-carbon carboxylated sugars, are integral players in a vast array of biological processes, from cell-cell recognition and signaling to pathogen interaction and immune regulation. Occupying the terminal positions of glycan chains on glycoproteins and glycolipids, their strategic location makes them critical mediators of the cell's interaction with its environment. This technical guide delves into the historical milestones of sialic acid research, from its initial discovery and structural elucidation to the burgeoning understanding of its complex roles in health and disease. This document provides a detailed look at the foundational experiments, the evolution of analytical techniques, and the key signaling pathways that have established sialic acid as a pivotal molecule in modern glycobiology and drug development.

The Discovery and Early Characterization of Sialic Acids

The story of sialic acid begins in the 1930s and 1940s with the independent work of two pioneering scientists, Gunnar Blix in Sweden and Ernst Klenk in Germany. Their research, starting from vastly different biological sources, converged on a novel class of acidic sugars.

Gunnar Blix and the "Sialic Acid" from Salivary Mucin

In 1936, the Swedish biochemist Gunnar Blix, while studying the composition of bovine submaxillary mucin, isolated a crystalline substance with acidic properties.[1][2] He initially named this compound "sialic acid," derived from the Greek word for saliva, sialon.[3]

The following is a reconstruction of the likely protocol used by Gunnar Blix based on historical accounts.[1][2]

-

Mucin Preparation: Bovine submaxillary glands were minced and extracted with water to obtain a crude mucin solution. The mucin was then precipitated by acidification to its isoelectric point (pH 2.5–3.5).

-

Acid Hydrolysis: The precipitated mucin was heated in water at 100°C. This mild acid hydrolysis at the isoelectric point was a key step, as it selectively cleaved the terminal sialic acid without significant degradation of the underlying glycan structure.[1]

-

Fractionation: The resulting solution, containing the released sialic acid and other components, was fractionated. This likely involved precipitation of remaining proteins and larger polysaccharides.

-

Crystallization: The soluble fraction was further purified, likely through a series of solvent precipitations. Blix unexpectedly observed the formation of "nice crystal colonies" from a methanol-soluble fraction after the addition of less polar solvents.[2]

Ernst Klenk and "Neuraminic Acid" from Brain Lipids

Independently, in 1941, the German chemist Ernst Klenk was investigating the composition of gangliosides, a class of glycolipids abundant in the brain.[4][5] Through acid hydrolysis of brain gangliosides, he isolated a similar acidic amino sugar, which he named "neuraminic acid" due to its origin in nervous tissue.[6]

The following protocol is a reconstruction based on historical descriptions of Klenk's work.[4]

-

Tissue Extraction: Brain tissue was homogenized and extracted with a series of organic solvents, such as chloroform (B151607) and methanol, to isolate the lipid fraction.

-

Ganglioside Purification: The crude lipid extract was subjected to further purification steps, likely involving solvent partitioning and precipitation, to enrich for the ganglioside fraction.

-

Acid Hydrolysis: The purified gangliosides were treated with methanolic hydrochloric acid. This stronger acid treatment cleaved the glycosidic bonds, releasing the constituent monosaccharides, including the novel acidic sugar.

-

Crystallization: The acidic sugar was then purified from the hydrolysate, likely through a series of precipitation and recrystallization steps, to yield crystalline "neuraminic acid."

Unification and Structural Elucidation

It was later demonstrated that Blix's "sialic acid" and Klenk's "neuraminic acid" were closely related, with the term "sialic acid" eventually being adopted as the family name for all N- and O-acyl derivatives of neuraminic acid. The definitive structural elucidation was a collaborative effort involving several research groups, with Alfred Gottschalk playing a pivotal role. In the 1950s, through a series of chemical degradation and derivatization experiments, the correct structure of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, was established.[6]

A significant breakthrough in understanding the biological role of sialic acid came with the work of Alfred Gottschalk on the influenza virus. In 1957, he identified that the "receptor-destroying enzyme" of the virus was, in fact, a neuraminidase, an enzyme that specifically cleaves sialic acid residues from glycoconjugates.[7][8] This discovery was fundamental to understanding viral pathogenesis and paved the way for the development of neuraminidase inhibitors as antiviral drugs.

Quantitative Data from Early Sialic Acid Research

The early quantitative analysis of sialic acids was challenging due to the limitations of the available analytical techniques. However, researchers were able to obtain estimates of the composition of the source materials and the properties of the isolated compounds.

| Parameter | Source Material | Value | Reference |

| Composition of Bovine Submaxillary Mucin | |||

| Protein | Bovine Submaxillary Mucin | ~74% | [9] |

| Sialic Acid | Bovine Submaxillary Mucin | ~12.8% | [9] |

| Galactosamine | Bovine Submaxillary Mucin | ~8.1% | [9] |

| Glucosamine | Bovine Submaxillary Mucin | ~3.4% | [9] |

| Elemental Analysis of Crystalline Sialic Acid (Blix, 1936) | |||

| Empirical Formula | Crystalline isolate from bovine mucin | C₁₄H₂₃NO₁₁ | [1] |

| Yield of Sialic Acid | |||

| N-acetylneuraminic acid | Edible bird's nest | 2.2 g from 100 g of starting material | [10] |

| Ganglioside-bound sialic acid | Bovine adrenal medulla | 223 µg per gram of fresh tissue | [4] |

Sialic Acid in Cellular Signaling

Sialic acids are now recognized as key modulators of a multitude of signaling pathways. Their terminal position and negative charge allow them to influence receptor conformation, ligand binding, and cell-cell interactions. Two well-characterized examples are the Siglec and Toll-like receptor signaling pathways.

Siglec-Mediated Signaling

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins that recognize sialylated glycans and are primarily expressed on immune cells.[11] They play crucial roles in regulating immune responses, and their signaling can be either inhibitory or activating.

Most Siglecs contain one or more immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails.[12]

-

Ligand Binding: A sialylated glycan on an apposing cell or pathogen binds to the extracellular domain of an inhibitory Siglec.

-

ITIM Phosphorylation: This binding event leads to the phosphorylation of the tyrosine residues within the ITIMs by Src family kinases.

-

Recruitment of Phosphatases: The phosphorylated ITIMs serve as docking sites for SH2 domain-containing phosphatases, such as SHP-1 and SHP-2.[13]

-

Signal Dampening: These phosphatases dephosphorylate downstream signaling molecules in activating pathways (e.g., those initiated by B-cell receptors or T-cell receptors), thereby raising the threshold for cellular activation and dampening the immune response.[14]

A subset of Siglecs lacks inhibitory motifs and instead associates with adaptor proteins containing immunoreceptor tyrosine-based activation motifs (ITAMs), such as DAP12.[12]

-

Ligand Binding: Sialylated ligands bind to the activating Siglec.

-

Adaptor Association: The Siglec is associated with an ITAM-containing adaptor protein (e.g., DAP12) through charged residues in their transmembrane domains.

-

ITAM Phosphorylation: Ligand binding leads to the phosphorylation of the ITAM by Src family kinases.

-

Recruitment of Kinases: The phosphorylated ITAM recruits and activates Syk family kinases.

-

Downstream Cascade: This initiates a downstream signaling cascade, leading to cellular activation, such as phagocytosis, cytokine production, or proliferation.

Toll-like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Recent studies have shown that the sialylation status of TLR4 and its co-receptor MD-2 can modulate its signaling activity.[15]

-

Resting State: In the absence of LPS, TLR4 and its co-receptors are sialylated, which is thought to maintain the receptor in an inactive state.[15]

-

LPS Recognition: LPS binds to CD14, which then presents it to the TLR4-MD-2 complex.

-

Desialylation: Upon LPS stimulation, endogenous neuraminidases are activated, which remove sialic acid residues from TLR4 and MD-2. This desialylation is thought to reduce steric hindrance and allow for the dimerization of the TLR4-MD-2 complex.[15]

-

Recruitment of Adaptor Proteins: The dimerized TLR4 complex recruits intracellular adaptor proteins, primarily MyD88 and TRIF.

-

Downstream Signaling: This initiates two distinct downstream signaling pathways:

-

MyD88-dependent pathway: Leads to the activation of NF-κB and the production of pro-inflammatory cytokines.

-

TRIF-dependent pathway: Leads to the activation of IRF3 and the production of type I interferons.

-

-

Negative Regulation by Siglecs: Inhibitory Siglecs, such as CD33, can bind to sialylated CD14, a co-receptor for TLR4, thereby negatively regulating TLR4 signaling.[16]

Sialic Acid as a Viral Receptor: The Case of Influenza Virus

The role of sialic acid as a receptor for pathogens is perhaps best exemplified by the influenza virus. The viral hemagglutinin (HA) protein specifically recognizes and binds to sialic acid residues on the surface of host cells, initiating the process of infection.[17][18]

-

Attachment: The HA protein on the surface of the influenza virion binds to terminal sialic acid residues on glycoproteins of the host respiratory epithelial cells. The specificity of this binding (to either α2,3- or α2,6-linked sialic acids) is a major determinant of the virus's host range.[19]

-

Endocytosis: This binding triggers receptor-mediated endocytosis, enclosing the virus in an endosome.

-

Fusion and Uncoating: The acidic environment of the late endosome induces a conformational change in the HA protein, exposing a fusion peptide. This peptide inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes. This fusion event releases the viral ribonucleoproteins (vRNPs) into the cytoplasm.

-

Nuclear Import and Replication: The vRNPs are imported into the nucleus, where viral RNA replication and transcription occur.

-

Assembly and Budding: Newly synthesized viral components are assembled at the plasma membrane. The viral neuraminidase (NA) plays a crucial role here by cleaving sialic acid residues from the host cell and newly formed virions, preventing their aggregation and facilitating the release of new virus particles.[17]

Conclusion

From its serendipitous discovery in the mid-20th century to its current status as a central molecule in glycobiology, the journey of sialic acid research has been one of expanding horizons. The foundational work of Blix, Klenk, and Gottschalk laid the groundwork for our understanding of its structure and fundamental biological roles. Today, we appreciate the profound influence of sialylation on a vast array of physiological and pathological processes, including immune regulation, cancer progression, and infectious diseases. The signaling pathways mediated by Siglecs and the modulation of TLR4 activity highlight the intricate ways in which this terminal sugar can fine-tune cellular responses. As analytical technologies continue to advance, we can expect even deeper insights into the "sialome" and its dynamic regulation. For professionals in drug development, a thorough understanding of sialic acid biochemistry and its role in signaling is paramount for the design of novel therapeutics, from targeted cancer immunotherapies to next-generation antiviral and anti-inflammatory agents. The legacy of the early pioneers continues to inspire new avenues of research, promising a future where the modulation of sialic acid pathways can be harnessed to combat a wide range of human diseases.

References

- 1. Gunnar Blix and his discovery of sialic acids. Fascinating molecules in glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the discovery and chemistry of neuraminic acid and gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GlycoWord / Glycolipid-A04 [glycoforum.gr.jp]

- 7. wehi.edu.au [wehi.edu.au]

- 8. Neuraminidase: Its Substrate and Mode of Action [periodicos.capes.gov.br]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Siglec regulation of immune cell function in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 13. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sialyl Residues Modulate LPS-Mediated Signaling through the Toll-Like Receptor 4 Complex | PLOS One [journals.plos.org]

- 16. Negative Regulation of Toll-like Receptor-4 Signaling through the Binding of Glycosylphosphatidylinositol-anchored Glycoprotein, CD14, with the Sialic Acid-binding Lectin, CD33 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scialert.net [scialert.net]

- 19. Entry of Influenza A Virus with a α2,6-Linked Sialic Acid Binding Preference Requires Host Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

structure and chemical properties of (-)-N-Acetylneuraminic acid

An In-depth Technical Guide to (-)-N-Acetylneuraminic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, is a nine-carbon α-keto acid that plays a pivotal role in a myriad of biological processes.[1] Typically found as the terminal residue on the oligosaccharide chains of glycoproteins and glycolipids, Neu5Ac is integral to cellular recognition, adhesion, and signaling.[1][2] Its strategic location on the cell surface also makes it a key player in host-pathogen interactions, notably as a receptor for influenza viruses.[2] Furthermore, Neu5Ac is crucial for brain development and neuronal plasticity.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers in the life sciences.

Structure and Chemical Properties

This compound is a monosaccharide with the systematic IUPAC name (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid.[4] Its chemical structure consists of a nine-carbon backbone, forming a pyranose ring.[5]

In aqueous solutions, N-Acetylneuraminic acid exists predominantly in the β-anomeric form (over 90%), with the α-anomer being the form typically found in glycosidic linkages to glycans.[6] The numbering of the carbon atoms begins at the carboxylate carbon.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₉ | [1][7] |

| Molecular Weight | 309.27 g/mol | [1][4][7] |

| Melting Point | 184-186 °C (decomposes) | [2] |

| Optical Rotation (α) | -32° (c=2, water) | [6] |

| pKa | 2.41 ± 0.54 (Predicted) | [6] |

| Water Solubility | 50 g/L (20 °C) | [6] |

| Appearance | White crystalline powder | [2][4] |

Stability

The stability of N-Acetylneuraminic acid is significantly influenced by pH and temperature. It is relatively stable in the pH range of 3.0 to 10.0, even at elevated temperatures.[8][9] However, its degradation rate increases in strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions.[8][9][10] The presence of oxidizing agents like hydrogen peroxide can also significantly reduce its stability.[9][10] The thermal degradation of Neu5Ac generally follows first-order reaction kinetics.[10]

Biological Significance and Signaling

N-Acetylneuraminic acid plays a crucial role in a wide range of biological phenomena, primarily due to its common position as the terminal monosaccharide on glycans.[3][11]

Key Biological Roles:

-

Cellular Recognition and Adhesion: The negatively charged carboxylate group of Neu5Ac contributes to the overall negative charge of the cell surface, influencing cell-cell and cell-matrix interactions.[1][2]

-

Immune System Modulation: Sialic acids on cell surfaces are involved in distinguishing "self" from "non-self," thereby playing a role in immune responses.[3]

-

Neurological Function: Neu5Ac is a critical component of gangliosides, which are abundant in the brain and essential for neural development and cognitive function.[3][12]

-

Host-Pathogen Interactions: It can act as a receptor for various pathogens, including influenza viruses, which bind to Neu5Ac residues on the surface of host cells to initiate infection.[2]

-

Cancer Biology: Altered sialylation patterns on cancer cells have been linked to tumor progression and metastasis.[12]

Biosynthesis Pathway

The biosynthesis of N-Acetylneuraminic acid is a multi-step enzymatic process that primarily occurs in the cytosol and nucleus.[13][14] The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is derived from glucose.[13]

Biosynthesis pathway of N-Acetylneuraminic acid.

The key enzymes in this pathway are:

-

GNE/MNK: A bifunctional enzyme (UDP-GlcNAc 2-epimerase/ManNAc kinase) that catalyzes the first two committed steps.[15]

-

NANS: N-acetylneuraminate synthase.[16]

-

SAP: Sialic acid-9-phosphate phosphatase.[15]

-

CMAS: CMP-sialic acid synthetase.[16]

Experimental Protocols

The analysis and characterization of N-Acetylneuraminic acid often involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantification of Neu5Ac.

-

Sample Preparation: For glycoproteins, Neu5Ac is typically released by mild acid hydrolysis (e.g., 0.1 M TFA at 80°C for 2 hours).[17]

-

Derivatization (Optional but common for fluorescence detection): The released sialic acids can be derivatized with a fluorescent label such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[18][19] The sample is incubated with the DMB solution (e.g., at 50°C for 1-2 hours).[17]

-

Chromatographic Separation:

-

Method 1: Hydrophilic Interaction Chromatography (HILIC): This is suitable for separating polar compounds like Neu5Ac.[20]

-

Column: A HILIC column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., with ammonium (B1175870) acetate (B1210297) and trifluoroacetic acid) is often used.[20]

-

Flow Rate: Typically around 0.8 mL/min.[20]

-

-

Method 2: High-pH Anion-Exchange Chromatography (HPAEC): This method is effective for separating Neu5Ac and N-glycolylneuraminic acid (Neu5Gc).[21]

-

Column: A high-pH anion-exchange column (e.g., CarboPac PA10).[21]

-

Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.[21]

-

-

-

Detection:

Mass Spectrometry (MS)

MS, often coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity for the quantification of Neu5Ac.[20]

-

Sample Preparation: Similar to HPLC, involving acid hydrolysis to release Neu5Ac.[20] An internal standard, such as a stable isotope-labeled Neu5Ac (e.g., [¹³C₃]Neu5Ac), is often added for accurate quantification.[22][23]

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Mass Analysis: Tandem mass spectrometry (MS/MS) is employed for selective and sensitive detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Neu5Ac and for studying its conformation in solution.

-

¹H NMR: The anomeric configuration of Neu5Ac can be determined based on the chemical shifts of the protons at the C-3 position. For the α-anomer, the equatorial proton (H3e) signal is around 2.72 ppm, while for the β-anomer, it is around 2.25 ppm.[24]

-

¹³C NMR: This technique can be used to detect and quantify the different forms of Neu5Ac in solution, including the acyclic keto and enol forms, by analyzing the chemical shifts of ¹³C-labeled carbons.[25]

General workflow for the analysis of N-Acetylneuraminic acid from glycoproteins.

Conclusion

This compound is a molecule of profound biological importance, with its structure and chemical properties dictating its diverse functions in health and disease. A thorough understanding of its characteristics, biosynthesis, and analytical methodologies is essential for researchers in glycobiology, drug development, and related fields. The data and protocols presented in this guide offer a solid foundation for further investigation into the multifaceted roles of this critical sialic acid.

References

- 1. grokipedia.com [grokipedia.com]

- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetyl-Neuraminic Acid | C11H19NO9 | CID 439197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]

- 7. N-乙酰神经氨酸,合成 A component of mucoproteins, mucopolysaccharides, and mucolipids. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the Function of N-Acetyl-Neuraminic Acid? - Knowledge - Bioway Organic [biowayorganicinc.com]

- 13. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 20. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the N-acetylneuraminic Acid Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammals, plays a crucial role in a myriad of biological processes.[1][2] As the terminal monosaccharide on many cell surface and secreted glycoconjugates, it is critically involved in cell-cell recognition, cell adhesion, and signal transduction.[3] The biosynthesis of Neu5Ac is a complex, multi-step enzymatic pathway primarily occurring in the cytoplasm and nucleus of mammalian cells. Dysregulation of this pathway is implicated in several diseases, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core N-acetylneuraminic acid biosynthesis pathway, including detailed experimental protocols, quantitative data, and pathway visualizations to support research and drug development efforts in this field.

The Core Biosynthesis Pathway of N-acetylneuraminic Acid

The de novo synthesis of N-acetylneuraminic acid in mammalian cells begins with the hexosamine biosynthetic pathway product, UDP-N-acetylglucosamine (UDP-GlcNAc), and proceeds through a series of enzymatic reactions primarily in the cytosol, with the final activation step occurring in the nucleus.[4][5][6]

The key enzymes and steps in this pathway are:

-

UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK): This bifunctional enzyme catalyzes the first two committed steps in Neu5Ac biosynthesis.[3][7][8]

-

The epimerase domain converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc) and UDP.[7][9]

-

The kinase domain then phosphorylates ManNAc to N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P).[7][9] The epimerase activity of GNE is the rate-limiting step and is subject to feedback inhibition by CMP-Neu5Ac.[7][8]

-

-

N-acetylneuraminate synthase (NANS): Also known as sialic acid synthase, this enzyme catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[10]

-

N-acylneuraminate-9-phosphatase (NANP): This phosphatase removes the phosphate (B84403) group from Neu5Ac-9-P to yield free N-acetylneuraminic acid (Neu5Ac).[11]

-

CMP-sialic acid synthetase (CMAS): This nuclear enzyme activates Neu5Ac by catalyzing its reaction with cytidine (B196190) triphosphate (CTP) to form cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate.[12][13][14] CMP-Neu5Ac is the activated sugar nucleotide donor required for all sialylation reactions within the Golgi apparatus.

Below is a diagram illustrating the core N-acetylneuraminic acid biosynthesis pathway.

Caption: The mammalian N-acetylneuraminic acid biosynthesis pathway.

Quantitative Data Summary

This table summarizes key quantitative data for the enzymes and metabolites of the Neu5Ac biosynthesis pathway in various mammalian cell lines.

| Parameter | Enzyme/Metabolite | Value | Cell Line/Source |

| Enzyme Kinetics | |||

| Km for Neu5Ac | CMAS (Drosophila) | 410 µM | Recombinant |

| Km for CTP | CMAS (Drosophila) | 450 µM | Recombinant |

| Vmax | CMAS (Drosophila) | 3.4-3.6 µmol/min/mg | Recombinant |

| Km for NeuAc | CMAS (E. coli K1) | 4 mM | Recombinant |

| Km for CTP | CMAS (E. coli K1) | 0.31 mM | Recombinant |

| Km for N-acetylneuraminate 9-P | NANP (Human) | 0.047 mM | Recombinant |

| Km for N-acetylneuraminate 9-P | NANP (Human) | 0.09 mM | Recombinant |

| Vmax | NANP (Human) | 112-143 µmol/min/mg | Recombinant |

| Metabolite Concentrations | |||

| UDP-GlcNAc | 60 pmol/106 cells | NIH/3T3 | |

| 520 pmol/106 cells | HeLa | ||

| ~1 mM | CHO | ||

| Neu5Ac | Reduced by 71% in GNE-knockout | HEK293 | |

| CMP-Neu5Ac | Undetectable in CMAS-knockout | - |

Experimental Protocols

UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) Activity Assay

This protocol describes the in vitro measurement of both the epimerase and kinase activities of the bifunctional GNE enzyme.[4]

A. UDP-GlcNAc 2-epimerase Activity Assay (Morgan-Elson Method)

This assay measures the production of ManNAc from UDP-GlcNAc. The amount of ManNAc is then quantified using the colorimetric Morgan-Elson method.[4][15]

-

Materials:

-

Purified recombinant GNE protein

-

1.0 mM UDP-GlcNAc

-

10 mM MgCl2

-

45 mM Na2HPO4 (pH 7.5)

-

0.8 M Potassium borate (B1201080) (pH 9.1)

-

1% (w/v) 4-dimethylaminobenzaldehyde (DMAB) in 0.125% 10 N HCl

-

-

Protocol:

-

Prepare a 200 µL reaction mixture containing an appropriate amount of purified GNE, 1.0 mM UDP-GlcNAc, and 10 mM MgCl2 in 45 mM Na2HPO4 (pH 7.5).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by heating at 100°C for 1 minute.

-

To quantify the ManNAc produced, add 30 µL of 0.8 M potassium borate (pH 9.1) to 150 µL of the reaction mixture.

-

Incubate the mixture at 100°C for 3 minutes.

-

Add 800 µL of the DMAB solution to the reaction.

-

Incubate at 37°C for 3 minutes.

-

Measure the absorbance at 585 nm. A standard curve with known concentrations of ManNAc should be prepared to determine the amount of product formed.

-

B. ManNAc Kinase Activity Assay (Enzyme-Coupled Assay)

This assay measures the kinase activity of GNE by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[4]

-

Materials:

-

Purified recombinant GNE protein

-

10 mM MgCl2

-

5 mM ManNAc

-

10 mM ATP

-

0.2 mM NADH

-

2 mM Phosphoenolpyruvate (PEP)

-

Pyruvate (B1213749) kinase (4 units)

-

Lactate (B86563) dehydrogenase (4 units)

-

60 mM Tris-HCl (pH 8.1)

-

-

Protocol:

-

Prepare a 200 µL reaction mixture in a 96-well plate containing the purified GNE protein, 10 mM MgCl2, 5 mM ManNAc, 10 mM ATP, 0.2 mM NADH, 2 mM PEP, 4 units of pyruvate kinase, and 4 units of lactate dehydrogenase in 60 mM Tris-HCl (pH 8.1).

-

Incubate the reaction mixture at 37°C.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of the reaction is proportional to the ManNAc kinase activity.

-

N-acetylneuraminate Synthase (NANS) Activity Assay

This assay measures the activity of NANS by quantifying the amount of Neu5Ac produced from ManNAc-6-phosphate and PEP.[10][15]

-

Materials:

-

Cell lysate containing NANS

-

ManNAc-6-phosphate

-

Phosphoenolpyruvate (PEP)

-

Mass spectrometer

-

-

Protocol:

-

Prepare cell lysates from the desired mammalian cells.

-

Incubate the cell lysate with ManNAc-6-phosphate and PEP in an appropriate buffer.

-

After incubation, stop the reaction.

-

Quantify the newly formed Neu5Ac using mass spectrometry. The amount of Neu5Ac produced is indicative of the NANS activity in the cell lysate.

-

CMP-sialic acid synthetase (CMAS) Activity Assay

This protocol describes the in vitro measurement of CMAS activity by quantifying the amount of CMP-Sia produced.[12]

-

Materials:

-

Purified recombinant CMAS protein

-

1.0 mM Sialic acid (Neu5Ac, Neu5Gc, or Kdn)

-

2-5.0 mM CTP

-

20 mM MgCl2

-

0.1 mM Na3VO4 (phosphatase inhibitor)

-

100 mM Tris-HCl (pH dependent on the species of CMAS, typically pH 9.0 for vertebrate CMAS)[12]

-

Alkaline phosphatase (32 units)

-

200 mM NaOH-glycine (pH 10.0)

-

Chilled ethanol (B145695) (99.5%)

-

-

Protocol:

-

Prepare a 25 µL reaction mixture containing an appropriate amount of purified CMAS protein, 1.0 mM sialic acid, 2-5.0 mM CTP, 20 mM MgCl2, and 0.1 mM Na3VO4 in 100 mM Tris-HCl.

-

Incubate the reaction mixture at the optimal temperature for the specific CMAS (e.g., 37°C for vertebrate CMAS) for 1 hour.[12]

-

Stop the reaction by adding 25 µL of 32 units of alkaline phosphatase in 200 mM NaOH-glycine (pH 10.0) and incubate at 37°C for 3 hours. This step dephosphorylates the unreacted CTP and the pyrophosphate product.

-

Add 150 µL of chilled ethanol (99.5%) to precipitate the enzyme and stop the phosphatase reaction.

-

Incubate at -30°C for 30 minutes.

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

The amount of CMP-Sia in the supernatant can be quantified by various methods, such as HPLC.

-

Quantification of Sialic Acid Pathway Metabolites by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the quantification of underivatized sialic acids and their precursors.[10]

-

Sample Preparation:

-

For total sialic acid content, hydrolyze the glycoprotein (B1211001) or cell lysate samples using mild acid (e.g., 2 M acetic acid at 80°C for 3 hours) or neuraminidase treatment to release the sialic acids.

-

For intracellular metabolites, extract the metabolites from cell pellets using a suitable solvent (e.g., a methanol-water mixture).[13]

-

Neutralize the hydrolyzed samples or clarify the cell extracts by centrifugation.

-

-

HPAEC-PAD Analysis:

-

Use a high-pH anion-exchange column (e.g., CarboPac PA10 or PA20).

-

Employ an alkaline eluent (e.g., sodium hydroxide) with a sodium acetate (B1210297) gradient to separate the different sialic acids and precursors.

-

Detect the eluted carbohydrates using a pulsed amperometric detector with a gold working electrode.

-

Quantify the metabolites by comparing the peak areas to those of known standards.

-

Quantification of Sialic Acid Pathway Metabolites by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of Neu5Ac pathway intermediates.[13]

-

Sample Preparation:

-

LC-MS/MS Conditions (Example for ManNAc, Neu5Ac, and CMP-Neu5Ac): [13]

-

LC Separation: Use a HILIC column with a gradient of mobile phase A (e.g., 0.05% NH4OH and 10 mM NH4Ac in water) and mobile phase B (e.g., 0.05% NH4OH with 10 mM NH4Ac in acetonitrile-water 99:1).

-

Mass Spectrometry: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ion transitions for each metabolite and its corresponding stable isotope-labeled internal standard.

-

Quantification: Generate calibration curves using known concentrations of standards to determine the concentration of each metabolite in the samples. The lower limits of quantitation can reach the ng/mL level.[13]

-

Logical Relationships and Experimental Workflows

The following diagram illustrates a typical experimental workflow for studying the Neu5Ac biosynthesis pathway.

Caption: A typical experimental workflow for investigating the Neu5Ac pathway.

Conclusion

This technical guide provides a foundational understanding of the N-acetylneuraminic acid biosynthesis pathway in mammalian cells, tailored for researchers and professionals in drug development. By consolidating the core pathway, quantitative data, and detailed experimental protocols, this document aims to facilitate further research into the intricate roles of sialic acids in health and disease and to support the development of novel therapeutic strategies targeting this crucial metabolic pathway.

References

- 1. Engineering intracellular CMP-sialic acid metabolism into insect cells and methods to enhance its generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NANS Enzyme, N-Acetylneuraminate Synthase - Syd Labs [sydlabs.com]

- 6. imrpress.com [imrpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme assay of sialic acid 9-phosphate synthase (SPS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. O-Linked N-Acetylglucosamine Transiently Elevates in HeLa Cells during Mitosis | MDPI [mdpi.com]

- 14. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. tidebc.org [tidebc.org]

An In-depth Technical Guide on the Physiological Concentration of N-acetylneuraminic Acid (Neu5Ac) in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a critical monosaccharide involved in a vast array of physiological and pathological processes.[1][2][3] As a terminal residue on the glycan chains of glycoproteins and glycolipids, Neu5Ac plays a pivotal role in cell-cell recognition, immune modulation, and pathogen interaction.[3] Its concentration in various human tissues and fluids is a key parameter for understanding its biological functions and for the development of novel therapeutics and diagnostics. This guide provides a comprehensive overview of the physiological concentrations of Neu5Ac in different human tissues, details the experimental protocols used for its quantification, and illustrates relevant biological pathways.

I. Quantitative Distribution of Neu5Ac in Human Tissues and Fluids

The concentration of Neu5Ac varies significantly across different human tissues and biofluids. The following tables summarize the reported physiological concentrations of both total and free Neu5Ac. Total Neu5Ac includes both free and conjugated forms (bound to proteins and lipids), while free Neu5Ac represents the unbound form.

Table 1: Concentration of Total Neu5Ac in Human Tissues and Fluids

| Tissue/Fluid | Concentration Range | Predominant Form | Notes |

| Brain (Gray Matter) | 481 - 1067 mg/kg | Ganglioside-bound | The human brain has a significantly higher sialic acid content compared to other organs and other mammalian species.[4][5] |

| Brain (White Matter) | 275 - 453 mg/kg | Ganglioside-bound | Cerebellar gray matter has approximately three times the sialic acid content of cerebellar white matter.[4] |

| Blood Serum/Plasma | 360 - 1052 mg/kg (~2 mM) | Glycoprotein-bound | Elevated levels are associated with cardiovascular disease and inflammation.[1][6][7][8][9] |

| Human Milk (Colostrum) | 879 - 1782 mg/L | Oligosaccharide-bound | Concentrations are highest in colostrum and decrease as lactation progresses.[10][11][12] |

| Human Milk (Mature) | 208 - 1122 mg/L | Oligosaccharide-bound | The majority of Neu5Ac is bound to human milk oligosaccharides (HMOs).[10][11][12] |

| Saliva | 32 - 253 mg/L | Glycoprotein-bound | Salivary Neu5Ac levels have been investigated as potential biomarkers for various conditions, including obesity and cancer.[12][13] |

| Cerebrospinal Fluid (CSF) | - | Glycoprotein-bound | Alterations in CSF glycan sialylation are being explored as potential biomarkers for neurodegenerative diseases like Alzheimer's.[14][15] |

| Tears | 247 - 557 mg/L | Glycoprotein-bound | - |

| Semen | 829 mg/L | - | - |

| Amniotic Fluid | - | - | Free sialic acid has been quantified in amniotic fluid.[12] |

| Throat Cancer Tissue | ~85.2 µg/g | Conjugated | The vast majority (~95%) of Neu5Ac in this tissue is in a conjugated form.[16] |

| Lymph Nodes (Throat Region) | ~70.8 µg/g | Conjugated | Similar to throat cancer tissue, the majority of Neu5Ac is conjugated.[16] |

Table 2: Concentration of Free Neu5Ac in Human Tissues and Fluids

| Tissue/Fluid | Concentration Range/Value | Percentage of Total Neu5Ac | Notes |

| Brain | ~3% of total sialic acid | ~3% | The majority of sialic acid in the brain is bound to gangliosides and glycoproteins. |

| Human Milk | 0.9 - 5.6% of total sialic acid | 0.9 - 5.6% | The proportion of free Neu5Ac is relatively low compared to the oligosaccharide- and protein-bound forms.[11] |

| Saliva | - | - | Methods have been developed to quantify both free and protein-bound Neu5Ac in saliva.[13] |

| Cerebrospinal Fluid (CSF) | - | - | Free glycans, including those containing Neu5Ac, have been identified in CSF.[14] |

| Blood Serum | - | - | Free sialic acid has been quantified in serum.[12] |

| Urine | - | - | Free sialic acid has been quantified in urine.[12] |

| Throat Cancer Tissue | ~5.5 µg/g | ~6.5% | A small fraction of the total Neu5Ac is present in its free form.[16] |

| Lymph Nodes (Throat Region) | ~3.6 µg/g | ~5.1% | Similar to the corresponding cancerous tissue, a small percentage of Neu5Ac is free.[16] |

II. Experimental Protocols for Neu5Ac Quantification

Accurate quantification of Neu5Ac is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common and robust methods employed.

A. General Workflow for Neu5Ac Quantification

The general workflow for quantifying Neu5Ac in biological samples involves sample preparation, hydrolysis of conjugated Neu5Ac (for total Neu5Ac measurement), derivatization (optional but common for HPLC with fluorescence detection), and instrumental analysis.

Caption: General experimental workflow for the quantification of total and free Neu5Ac.

B. Detailed Methodologies

1. Sample Preparation:

-

Fluids (Plasma, Serum, Saliva, Milk, CSF): Samples are typically centrifuged to remove cellular debris. Proteins may be precipitated using agents like ethanol (B145695) or acetonitrile, followed by centrifugation to collect the supernatant for free Neu5Ac analysis or the pellet for total Neu5Ac analysis.

-

Tissues: Tissues are homogenized in a suitable buffer, often on ice to prevent degradation. This is followed by extraction procedures to isolate glycoproteins and glycolipids.

2. Hydrolysis for Total Neu5Ac: To release conjugated Neu5Ac, samples are subjected to mild acid hydrolysis. A common method involves heating the sample in 2M acetic acid at 80°C for 2-3 hours. The conditions are optimized to release Neu5Ac without significant degradation.

3. Derivatization for HPLC with Fluorescence Detection: A highly sensitive method for Neu5Ac quantification involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB). The DMB reagent reacts with the α-keto acid group of Neu5Ac to form a fluorescent derivative that can be detected with high sensitivity.

-

Protocol: The sample (containing released or free Neu5Ac) is mixed with the DMB reagent (typically containing DMB, sodium hydrosulfite, and β-mercaptoethanol in a suitable buffer) and incubated at 50-60°C for 2-3 hours in the dark. The reaction is then stopped by cooling.

4. HPLC and LC-MS/MS Analysis:

-

HPLC with Fluorescence Detection: The DMB-derivatized samples are injected into an HPLC system, typically with a C18 reverse-phase column. The fluorescent derivatives are separated and detected using a fluorescence detector. Quantification is achieved by comparing the peak areas to a standard curve of derivatized Neu5Ac.

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers high specificity and sensitivity for the direct measurement of Neu5Ac without the need for derivatization. This method is particularly useful for complex biological matrices. A hydrophilic interaction chromatography (HILIC) column can be used to retain the polar Neu5Ac molecule. The mass spectrometer is set up for multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions of Neu5Ac, ensuring accurate quantification.

III. Key Signaling and Metabolic Pathways Involving Neu5Ac

Neu5Ac is not merely a structural component but also an active participant in cellular signaling. One of the most well-characterized roles of Neu5Ac is as a ligand for the Siglec (sialic acid-binding immunoglobulin-like lectin) family of receptors, which are primarily expressed on immune cells and are involved in modulating immune responses.

A. Neu5Ac Biosynthesis and Incorporation into Glycans

The biosynthesis of Neu5Ac and its activation for incorporation into glycans is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus. The final activated form, CMP-Neu5Ac, is then transported into the Golgi apparatus to be used by sialyltransferases.

References

- 1. Elevated concentrations of Neu5Ac and Neu5,9Ac2 in human plasma: potential biomarkers of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sialic Acid Content of the Brain | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 5. researchgate.net [researchgate.net]

- 6. Elevated concentrations of Neu5Ac and Neu5,9Ac2 in human plasma: potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary Neu5Ac Intervention Protects Against Atherosclerosis Associated with Human-Like Neu5Gc loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sialic acid in human milk and infant formulas in China: concentration, distribution and type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sialic acid in human milk and infant formulas in China: concentration, distribution and type | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. research.bond.edu.au [research.bond.edu.au]

- 14. The Cerebrospinal Fluid Free-Glycans Hex1 and HexNAc1Hex1Neu5Ac1 as Potential Biomarkers of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]